
Bis(8-methylnonyl) hydrogen phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(8-methylnonyl) hydrogen phosphite, also known as phosphonic acid, diisodecyl ester, is a chemical compound with the molecular formula C20H43O3P and a molecular weight of 362.52700 g/mol . This compound is a type of phosphite ester, which is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(8-methylnonyl) hydrogen phosphite typically involves the reaction of phosphorous acid with 8-methylnonanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(8-methylnonyl) hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydrogen atom in the phosphite group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphites .
Applications De Recherche Scientifique
Bis(8-methylnonyl) hydrogen phosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for studying phosphite metabolism in microorganisms.
Industry: This compound is used as an antioxidant in the stabilization of plastics and other polymers.
Mécanisme D'action
The mechanism of action of bis(8-methylnonyl) hydrogen phosphite involves its ability to act as an antioxidant. The compound can decompose hydroperoxides, thereby preventing the degradation of polymers during processing and long-term applications. The molecular targets and pathways involved in its antioxidant activity include the reduction of peroxyl radicals to alkoxyl radicals, which further react with the phosphite to terminate the radical chain oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(8-methylnonyl) hydrogen phosphite include:
- Phosphonic acid, diisodecyl ester
- Diisodecylhydrogen phosphite
- Diisodecyl phosphite
Uniqueness
This compound is unique due to its specific structure, which provides it with distinct chemical properties. Its high molecular weight and specific functional groups make it particularly effective as an antioxidant and stabilizer in various industrial applications .
Propriétés
Numéro CAS |
40621-54-3 |
|---|---|
Formule moléculaire |
C20H43O3P |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
bis(8-methylnonyl) hydrogen phosphite |
InChI |
InChI=1S/C20H43O3P/c1-19(2)15-11-7-5-9-13-17-22-24(21)23-18-14-10-6-8-12-16-20(3)4/h19-21H,5-18H2,1-4H3 |
Clé InChI |
WCYCLRZMWNHMFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOP(O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


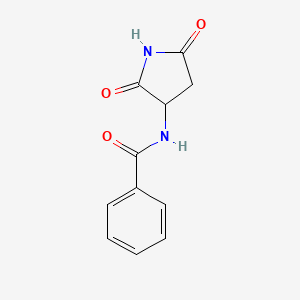
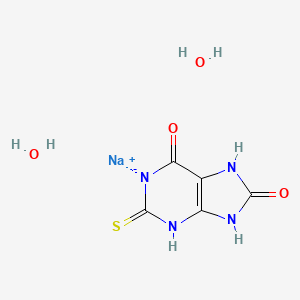


![4-[3-(4-Carbamimidoylphenoxy)propoxy]benzamide;2-hydroxyethanesulfonic acid](/img/structure/B13826324.png)

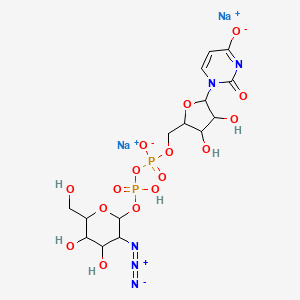
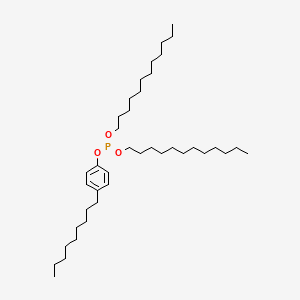
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
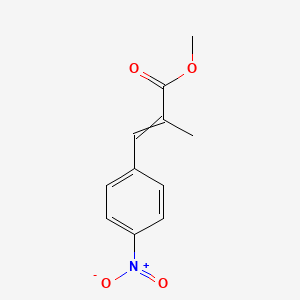
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
